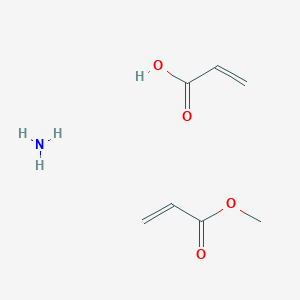
Azane;methyl prop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Methyl Prop-2-enoate (Methyl Acrylate): Methyl acrylate is produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid.
Prop-2-enoic Acid (Acrylic Acid): Acrylic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production.
Industrial Production Methods
Ammonia: The Haber-Bosch process is the primary industrial method for ammonia production.
Methyl Acrylate: Industrial production involves esterification and transesterification processes, often facilitated by the formation of low boiling azeotropes.
Acrylic Acid: Industrial production involves the catalytic oxidation of propylene.
Chemical Reactions Analysis
Types of Reactions
Azane (Ammonia): Undergoes reactions such as oxidation, reduction, and substitution.
Methyl Prop-2-enoate (Methyl Acrylate): Undergoes polymerization, esterification, and transesterification.
Prop-2-enoic Acid (Acrylic Acid): Undergoes polymerization, esterification, and addition reactions.
Common Reagents and Conditions
Ammonia: Common reagents include oxygen (for oxidation) and acids (for substitution).
Methyl Acrylate: Common reagents include methanol and acids for esterification.
Acrylic Acid: Common reagents include alcohols for esterification and various catalysts for polymerization.
Major Products
Ammonia: Produces nitrogen oxides upon oxidation.
Methyl Acrylate: Produces polymers and copolymers used in various applications.
Acrylic Acid: Produces polymers such as polyacrylic acid and superabsorbent polymers.
Scientific Research Applications
Azane, methyl prop-2-enoate, and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis
Biology: Ammonia is a key nitrogen source in biological systems.
Medicine: Acrylic acid derivatives are used in drug delivery systems and medical adhesives.
Mechanism of Action
Ammonia: Acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Methyl Acrylate: Undergoes polymerization through free-radical mechanisms, forming long polymer chains.
Acrylic Acid: Polymerizes through free-radical mechanisms, forming polymers with carboxylic acid functionalities.
Comparison with Similar Compounds
Properties
CAS No. |
42262-65-7 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
azane;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.H3N/c1-3-4(5)6-2;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);1H3 |
InChI Key |
WNOWYGZOMSSCHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CC(=O)O.N |
Related CAS |
42262-65-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















